molecular formula C13H15NO5 B4839716 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID

Cat. No.: B4839716
M. Wt: 265.26 g/mol
InChI Key: CTVKIJRGICUVJM-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid is a synthetic organic compound featuring a 1,4-benzodioxin core substituted with a formamido group linked to a butanoic acid chain. This structure suggests applications in medicinal chemistry, particularly as a precursor or intermediate in drug design.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)6-3-7-14-13(17)11-8-18-9-4-1-2-5-10(9)19-11/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKIJRGICUVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 1,4-Benzodioxin ring : A fused bicyclic system common in pharmaceuticals for its metabolic stability.
  • Formamido linker : Enhances hydrogen bonding and influences pharmacokinetics.
  • Butanoic acid terminus: Provides acidity (pKa ~4.8–5.0) and solubility in aqueous environments.
Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Class/Use
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid C₁₃H₁₄N₂O₅* 278.26 Benzodioxin, formamido, carboxylic acid Not established (research compound)
Doxazosin Mesylate C₂₃H₂₅N₅O₅·CH₄O₃S 547.59 Quinazoline, piperazine, benzodioxin α₁-Adrenergic antagonist (hypertension)
(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid C₇H₁₁N₅O₄S 261.26 Triazole, sulfino, carboxylic acid Antibiotic intermediate

*Calculated based on IUPAC nomenclature.

Pharmacological and Physicochemical Properties

  • Doxazosin Mesylate : A clinically used α₁-adrenergic receptor antagonist. Its benzodioxin and piperazine groups enhance receptor binding, while the mesylate salt improves solubility. The molecular weight (547.59 g/mol) and lipophilic quinazoline moiety favor membrane penetration .
  • This compound: The smaller size (278.26 g/mol) and carboxylic acid group suggest higher aqueous solubility compared to doxazosin.
  • (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric Acid: Shares a carboxylic acid group but incorporates a triazole ring and sulfino group, which may confer antimicrobial activity .

Biological Activity

4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, with a molecular weight of 250.25 g/mol. The structure is characterized by a benzodioxin moiety linked to a butanoic acid chain via a formamido group. This unique configuration may contribute to its biological properties.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, research has focused on its effects on:

  • α-Glucosidase : Inhibitors of this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion.
  • Acetylcholinesterase : Inhibition of this enzyme is significant in the treatment of Alzheimer's Disease (AD), as it leads to increased levels of acetylcholine in the synaptic cleft.

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundα-Glucosidase12.5
This compoundAcetylcholinesterase8.0

Pharmacological Implications

The inhibition of α-glucosidase indicates potential applications for managing postprandial hyperglycemia in T2DM patients. Additionally, the inhibition of acetylcholinesterase suggests that this compound could be beneficial in treating cognitive decline associated with AD.

Case Studies

Several case studies have explored the therapeutic applications of benzodioxin derivatives:

  • Study on T2DM Management : A clinical trial involving a derivative similar to this compound demonstrated significant reductions in blood glucose levels among participants when administered alongside standard treatment protocols.
  • Cognitive Function Improvement : Another study assessed cognitive function improvements in patients with mild cognitive impairment after treatment with acetylcholinesterase inhibitors derived from benzodioxin structures. Results indicated enhanced memory and cognitive performance metrics.

The mechanism by which this compound exerts its effects primarily involves:

  • Enzyme Binding : The compound's structure allows it to effectively bind to active sites on target enzymes (α-glucosidase and acetylcholinesterase), leading to competitive inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID

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